2-(4-Fluorophenyl)-4-hydroxy-5-phenylcyclopent-4-ene-1,3-dione
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Overview
Description
2-(4-Fluorophenyl)-4-hydroxy-5-phenylcyclopent-4-ene-1,3-dione is a complex organic compound known for its unique chemical structure and properties. This compound features a cyclopentene ring substituted with a hydroxyl group, a fluorophenyl group, and a phenyl group. Its distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-4-hydroxy-5-phenylcyclopent-4-ene-1,3-dione typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The choice of reagents, catalysts, and reaction conditions is crucial to ensure the purity and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-4-hydroxy-5-phenylcyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield various alcohol derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-4-hydroxy-5-phenylcyclopent-4-ene-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-4-hydroxy-5-phenylcyclopent-4-ene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethylamine: Known for its use in the synthesis of pyrimidine derivatives.
4-Fluorophenylacetyl chloride: Used as a reagent in organic synthesis.
2-(4-Fluorophenyl)H-imidazo[1,2-a]pyridine: Studied for its potential biological activities.
Uniqueness
2-(4-Fluorophenyl)-4-hydroxy-5-phenylcyclopent-4-ene-1,3-dione is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
91680-89-6 |
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Molecular Formula |
C17H11FO3 |
Molecular Weight |
282.26 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-hydroxy-5-phenylcyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C17H11FO3/c18-12-8-6-11(7-9-12)14-15(19)13(16(20)17(14)21)10-4-2-1-3-5-10/h1-9,14,20H |
InChI Key |
CMFBLALMGRGFMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C(C2=O)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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